5beta-Pregnan-3alpha,21-diol-20-one-17alpha,21,21-d3

Description

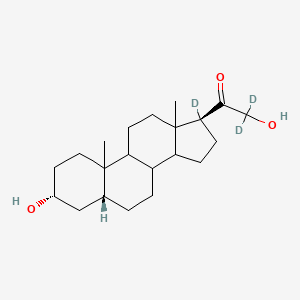

5beta-Pregnan-3alpha,21-diol-20-one-17alpha,21,21-d3 is a deuterated analogue of 5beta-Pregnan-3alpha,21-diol-20-one. This compound is a metabolite of 11-Deoxycorticosterone (DOC) and is often used in scientific research due to its unique properties .

Properties

Molecular Formula |

C21H34O3 |

|---|---|

Molecular Weight |

337.5 g/mol |

IUPAC Name |

2,2-dideuterio-1-[(3R,5R,17S)-17-deuterio-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2-hydroxyethanone |

InChI |

InChI=1S/C21H34O3/c1-20-9-7-14(23)11-13(20)3-4-15-16-5-6-18(19(24)12-22)21(16,2)10-8-17(15)20/h13-18,22-23H,3-12H2,1-2H3/t13-,14-,15?,16?,17?,18-,20?,21?/m1/s1/i12D2,18D |

InChI Key |

CYKYBWRSLLXBOW-SWAHQGBNSA-N |

Isomeric SMILES |

[2H][C@@]1(CCC2C1(CCC3C2CC[C@H]4C3(CC[C@H](C4)O)C)C)C(=O)C([2H])([2H])O |

Canonical SMILES |

CC12CCC(CC1CCC3C2CCC4(C3CCC4C(=O)CO)C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5beta-Pregnan-3alpha,21-diol-20-one-17alpha,21,21-d3 involves the incorporation of deuterium atoms into the parent compound, 5beta-Pregnan-3alpha,21-diol-20-one. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through chromatography and crystallization to obtain the final product.

Chemical Reactions Analysis

Synthetic Reactions and Modifications

The compound’s synthesis and functionalization often involve strategic deuteration and hydroxyl/ketone group modifications. Key reactions include:

Deuteration and Isotopic Labeling

-

Deuterium incorporation : Achieved via catalytic exchange or selective reduction using deuterated reagents. The 17α,21,21-d3 labeling pattern indicates deuteration at three positions, critical for metabolic tracer studies .

-

Synthesis protocol : Starting from non-deuterated 5β-pregnan-3α,21-diol-20-one, deuterium is introduced using deuterated solvents (e.g., D2O) or reducing agents (e.g., NaBD4) .

Esterification and Acylation

-

Acetylation : Hydroxyl groups at C3 and C21 are acetylated using acetic anhydride, forming protected intermediates for further reactions .

Table 1: Common Functionalization Reactions

Biochemical Pathways

The compound participates in steroid hormone biosynthesis and degradation:

Metabolic Reduction/Oxidation

-

11β-Hydroxysteroid Dehydrogenase (HSD11B1) : Converts tetrahydrocorticosterone to 3α,21-dihydroxy-5β-pregnane-11,20-dione, a key step in glucocorticoid metabolism .

-

3α-Hydroxysteroid Dehydrogenase (HSD3A) : Facilitates reversible oxidation/reduction at C3, modulating receptor binding affinity .

Role in C21-Steroid Metabolism

-

Acts as an intermediate in the synthesis of 3α,20α,21-trihydroxy-5β-pregnane-11-one, a metabolite linked to anti-inflammatory pathways .

-

Enzymatic steps:

Analytical Characterization

Reaction products are validated using advanced techniques:

-

Nuclear Magnetic Resonance (NMR) : Confirms deuteration patterns (e.g., 17α,21,21-d3) and structural integrity .

-

Mass Spectrometry (MS) : Determines molecular weight (337.51 g/mol) and isotopic purity (>95%) .

-

High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) under reversed-phase conditions .

Stability and Reaction Conditions

Scientific Research Applications

Chemical and Product Data

5beta-Pregnan-3alpha,21-diol-20-one-17alpha,21,21-d3 has the following characteristics :

- Analyte Name: 5beta-Pregnan-3alpha,21-diol-20-one-17alpha,21,21-d3

- CAS Number: 72205-58-4

- Molecular Formula: C21 D3 H31 O3

- Molecular Weight: 337.5114

- Accurate Mass: 337.2696

- Purity: >95% (HPLC)

- SIL Type: Deuterium

Scientific Research Applications

- GABA Receptor Agonist: 3α,21-Dihydroxy-5α-pregnan-20-one, a similar compound, is used as an γ-aminobutyric acid type A receptor (γ-GABAA) agonist in voltage-clamp measurements .

- Studies in Xenopus oocytes: 3α,21-Dihydroxy-5α-pregnan-20-one has been used in voltage-clamp measurements studies in Xenopus oocytes .

- Epilepsy Research: 3α,21-Dihydroxy-5α-pregnan-20-one was tested for its effect on spike-wave discharges (SWD) in finasteride-treated rats .

- Brain Injury Studies: 3α,21-Dihydroxy-5α-pregnan-20-one has been used in electrophysiological studies with dentate granule cells (DGCs) post controlled cortical impact (CCI) -induced brain injury .

Data Table

Potential uses

Mechanism of Action

The mechanism of action of 5beta-Pregnan-3alpha,21-diol-20-one-17alpha,21,21-d3 involves its interaction with specific molecular targets and pathways. It acts on steroid hormone receptors, modulating their activity and influencing various physiological processes. The deuterium atoms in the compound may also affect its metabolic stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

5alpha-Pregnan-3beta,21-diol-20-one: Another steroid metabolite with similar properties but different stereochemistry.

5beta-Pregnane-3alpha,20alpha-diol: A related compound with variations in the hydroxyl group positions.

Uniqueness

5beta-Pregnan-3alpha,21-diol-20-one-17alpha,21,21-d3 is unique due to the presence of deuterium atoms, which can enhance its stability and provide distinct advantages in research applications. This makes it a valuable tool for studying steroid metabolism and hormone action.

Biological Activity

5beta-Pregnan-3alpha,21-diol-20-one-17alpha,21,21-d3, also known as 5α-THDOC (Tetrahydrodeoxycorticosterone), is a steroid hormone derived from progesterone. It is notable for its biological activities related to neurosteroid functions, including modulation of GABA_A receptors and involvement in stress response mechanisms. This article reviews the biological activity of this compound based on diverse research findings and case studies.

- Molecular Formula : C21H31D3O3

- Molecular Weight : 337.51 g/mol

- CAS Number : Labeled CAS#203805-98-5; Unlabeled CAS#567-02-2

1. Neurosteroid Effects

5α-THDOC functions as a neurosteroid that influences the central nervous system (CNS). It has been shown to modulate GABA_A receptor activity, which can enhance inhibitory neurotransmission and potentially affect anxiety and mood disorders. Studies have demonstrated that administration of 5α-THDOC can lead to anxiolytic effects in animal models, indicating its potential therapeutic role in treating anxiety-related conditions.

2. Hormonal Regulation

This compound is involved in the regulation of various hormonal pathways. It acts as a potent modulator of the hypothalamic-pituitary-adrenal (HPA) axis, influencing cortisol secretion and stress responses. Research indicates that 5α-THDOC levels can increase during stress, contributing to the body's adaptive mechanisms.

3. Immunomodulatory Effects

Recent studies have suggested that 5α-THDOC may possess immunomodulatory properties. It has been observed to influence immune cell activity, potentially affecting inflammation and immune responses. This aspect of its biological activity warrants further investigation to understand its implications in autoimmune diseases and chronic inflammatory conditions.

Case Study 1: Neuroprotective Effects

A study conducted on rodent models demonstrated that administration of 5α-THDOC resulted in significant neuroprotective effects against excitotoxicity induced by glutamate. The findings suggested that the compound could reduce neuronal death and inflammation in the CNS, highlighting its potential for therapeutic applications in neurodegenerative diseases.

Case Study 2: Stress Response Modulation

In a clinical study involving individuals exposed to stress-inducing environments, elevated levels of 5α-THDOC were correlated with reduced symptoms of stress and anxiety. Participants exhibiting higher concentrations of this steroid showed improved coping mechanisms and lower physiological stress markers.

Data Table: Summary of Biological Activities

Research Findings

Research on 5α-THDOC has expanded over recent years, revealing its multifaceted roles in physiological processes:

- GABA_A Receptor Modulation : Studies indicate that 5α-THDOC enhances the activity of GABA_A receptors, leading to increased inhibitory neurotransmission which is crucial for anxiety regulation.

- Stress Response : Elevated levels during stress suggest a protective role against the adverse effects of prolonged cortisol exposure.

- Potential Therapeutic Applications : Given its neuroprotective and anxiolytic properties, there is growing interest in exploring 5α-THDOC as a candidate for treating anxiety disorders and neurodegenerative conditions.

Q & A

Basic Research Questions

Q. What synthetic methodologies are employed for the preparation of 5β-Pregnan-3α,21-diol-20-one-17α,21,21-d3, and how is isotopic purity ensured?

- Methodological Answer : The compound is synthesized via deuterium labeling using precursors like 5β-pregnane derivatives subjected to deuterium exchange reactions or chemical reduction with deuterated reagents (e.g., NaBD4). Isotopic purity (98 atom% D) is confirmed using mass spectrometry (MS) and nuclear magnetic resonance (NMR) to verify deuterium incorporation at positions 17α, 21, and 21 .

Q. Which analytical techniques are critical for characterizing the structural and isotopic integrity of this deuterated steroid?

- Methodological Answer : High-resolution MS quantifies isotopic enrichment, while ¹H/²H-NMR distinguishes deuterium substitution patterns. Infrared spectroscopy (IR) validates functional groups (e.g., hydroxyl, ketone), and chromatographic methods (HPLC/LC-MS) assess purity. Cross-referencing with databases like NIST Chemistry WebBook ensures structural alignment .

Q. How is this compound utilized as an internal standard in quantitative metabolomic studies?

- Methodological Answer : Its deuterated structure minimizes matrix effects in mass spectrometry. Researchers spike known concentrations into biological samples (e.g., plasma, urine) and use isotope dilution analysis to calibrate instrument response, ensuring accurate quantification of endogenous steroids like tetrahydrodeoxycorticosterone .

Advanced Research Questions

Q. How do deuterium isotope effects (KIEs) influence the metabolic stability and enzymatic interactions of 5β-Pregnan-3α,21-diol-20-one-17α,21,21-d3 in vivo?

- Methodological Answer : KIEs are evaluated by comparing reaction rates of deuterated vs. non-deuterated analogs in enzyme assays (e.g., CYP450 hydroxylation). Stable isotope tracing in animal models tracks metabolite formation via LC-MS/MS, revealing whether deuterium at C-21 slows 21-hydroxylase activity or alters binding affinity .

Q. What experimental frameworks (e.g., PICOT, FINER) are optimal for designing studies investigating contradictions in pharmacokinetic data across species?

- Methodological Answer : The PICOT framework (Population: rodent/human hepatocytes; Intervention: deuterated compound; Comparison: non-deuterated analog; Outcome: half-life variability; Time: 24–72 hr) isolates variables causing discrepancies. Controlled in vitro systems (e.g., microsomal incubations) standardize metabolic conditions to reduce interspecies confounding factors .

Q. How can researchers resolve contradictions in reported glucocorticoid receptor (GR) binding affinities for this compound?

- Methodological Answer : Contradictions may arise from assay variability (e.g., radioligand vs. fluorescence polarization). A tiered approach combines competitive binding assays (GR-transfected cells) with molecular dynamics simulations to assess deuterium’s impact on ligand-receptor hydrogen bonding. Replicating studies under standardized buffer conditions (pH, temperature) minimizes experimental noise .

Data Analysis and Interpretation

Q. What strategies mitigate isotopic interference when using this deuterated steroid in tandem mass spectrometry (MS/MS)?

- Methodological Answer : Deuterium can cause peak splitting or shifts in m/z ratios. Collision-induced dissociation (CID) parameters are optimized to fragment parent ions selectively, while isotopic correction algorithms (e.g., natural abundance subtraction) account for ²H contributions. Parallel analysis with non-deuterated controls validates specificity .

Q. How does the compound’s stability under varying storage conditions impact longitudinal studies?

- Methodological Answer : Accelerated stability testing (40°C/75% RH for 6 months) identifies degradation products via LC-MS. Lyophilization or storage in argon-filled vials at -80°C preserves integrity. Periodic reanalysis using certified reference materials (CRMs) ensures data reproducibility .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.